molecular formula C24H28N2O2 B3066167 Aminolupinine o-benzoil acid ester CAS No. 716343-13-4

Aminolupinine o-benzoil acid ester

Cat. No.: B3066167
CAS No.: 716343-13-4
M. Wt: 376.5 g/mol
InChI Key: NRVVTWYCFPNSTQ-UHFFFAOYSA-N
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Description

Aminolupinine o-benzoil acid ester is a chemical compound with the molecular formula C24H28N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminolupinine o-benzoil acid ester can be synthesized through esterification reactions. One common method involves the reaction of aminolupinine with benzoic acid in the presence of an acid catalyst. The reaction typically requires heating and can be carried out in a solvent such as toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Aminolupinine o-benzoil acid ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce aminolupinine and benzoic acid.

    Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

    Aminolysis: The ester can react with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis requires a strong acid catalyst, while basic hydrolysis uses a strong base such as sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Aminolysis: Amines such as ammonia or primary amines are used in this reaction.

Major Products Formed

    Hydrolysis: Aminolupinine and benzoic acid.

    Reduction: Alcohols or aldehydes.

    Aminolysis: Amides.

Scientific Research Applications

Aminolupinine o-benzoil acid ester has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of aminolupinine o-benzoil acid ester involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: An ester with similar structural features but different functional groups.

    Methyl butyrate: Another ester with a similar ester functional group but different alkyl and aryl groups.

Uniqueness

Aminolupinine o-benzoil acid ester is unique due to its specific combination of aminolupinine and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable .

Properties

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c27-23(18-9-2-1-3-10-18)20-12-4-5-13-21(20)24(28)25-17-19-11-8-16-26-15-7-6-14-22(19)26/h1-5,9-10,12-13,19,22H,6-8,11,14-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVVTWYCFPNSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396382
Record name Aminolupinine o-benzoil acid ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716343-13-4
Record name Aminolupinine o-benzoil acid ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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